molecular formula C25H26FN5O3 B2933124 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide CAS No. 1185176-21-9

2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide

Cat. No.: B2933124
CAS No.: 1185176-21-9
M. Wt: 463.513
InChI Key: YPIQXYMTAFAKRO-UHFFFAOYSA-N
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Description

2-(1-Ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with dual ketone groups at positions 5 and 6. Key substituents include an ethyl group at position 1, a 4-fluorobenzyl moiety at position 6, and a methyl group at position 7. The acetamide side chain at position 4 is linked to a phenethyl group, distinguishing it from structurally related analogs . Its structural complexity and substituent diversity make it a focal point for comparative analysis with similar derivatives.

Properties

IUPAC Name

2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3/c1-3-31-23-22(17(2)28-31)29(16-21(32)27-14-13-18-7-5-4-6-8-18)25(34)30(24(23)33)15-19-9-11-20(26)12-10-19/h4-12H,3,13-16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIQXYMTAFAKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-phenethylacetamide is a synthetic organic molecule belonging to the class of pyrazolo[4,3-d]pyrimidines. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

Structural Characteristics

This compound features a complex structure with several functional groups that contribute to its potential biological effects:

  • Molecular Formula : C25H26FN5O3
  • Molecular Weight : 463.5 g/mol
  • Key Functional Groups :
    • Acetamide moiety
    • Pyrazolo-pyrimidine core
    • Ethyl and fluorobenzyl substituents

Anticancer Properties

Research indicates that pyrazolo[4,3-d]pyrimidines exhibit significant anticancer activity. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that related compounds can effectively inhibit Polo-like kinase 1 (Plk1), a target in various cancers. Inhibition of Plk1 leads to disrupted cell cycle progression and apoptosis in cancer cells .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its interaction with cyclooxygenase enzymes (COX). Inhibitors in this class have demonstrated varying degrees of COX-II inhibitory activity, which is crucial for managing inflammation-related conditions . For example, derivatives with similar structures have shown IC50 values indicating effective inhibition of COX-II .

Antimicrobial Activity

The biological significance of pyrazolo[4,3-d]pyrimidines also extends to their antimicrobial properties. Some studies have reported that these compounds exhibit activity against various bacterial strains and may serve as leads for developing new antibiotics .

In Vitro Studies

In vitro studies have focused on the compound's efficacy against specific cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the substituent groups could enhance or diminish biological activity. For instance:

SubstituentEffect on Activity
FluorobenzylIncreased potency against Plk1
Ethyl groupEnhanced solubility and bioavailability

Comparison with Similar Compounds

Structural and Molecular Comparison

The compound shares a pyrazolo[4,3-d]pyrimidine dione core with several analogs, differing primarily in the acetamide substituents and peripheral groups. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Unique Features
Target Compound: N-phenethyl derivative C₂₅H₂₆FN₅O₄* ~481.5† Phenethyl acetamide Enhanced lipophilicity due to aromatic ethyl group
2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C₂₄H₂₄FN₅O₃S 481.546 4-Methoxyphenyl, thioether linkage Sulfur atom may improve metabolic stability
N-(2,4-dimethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide C₂₅H₂₆FN₅O₅ 495.5 2,4-Dimethoxyphenyl Methoxy groups enhance solubility
N-Benzyl analog C₂₄H₂₄FN₅O₃ 449.5 Benzyl acetamide Compact structure with lower molecular weight
Chromen-2-yl derivative (Example 53, ) C₃₂H₂₅F₂N₅O₄ 589.1 Chromen heterocycle, isopropylbenzamide Expanded aromatic system for target specificity

*Assumed based on structural similarity to ; †Estimated from analogs.

Key Observations :

  • The 4-fluorobenzyl group is conserved across all analogs, suggesting its critical role in binding interactions .
  • Thioether vs. Oxo Groups : and feature a sulfur atom at position 5, which may alter electronic properties and bioavailability compared to the target compound’s oxygen-based linkage .
Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, insights can be inferred from analogs:

  • Molecular Weight : Derivatives range from 449.5 () to 589.1 (). The target compound (~481.5) lies within the optimal range for oral bioavailability .
  • Melting Points : reports a melting point of 175–178°C for a chromen-2-yl analog, suggesting high crystallinity, whereas methoxy-substituted analogs () may exhibit lower melting points due to increased solubility .
  • Metabolic Stability : Thioether-containing derivatives () may resist oxidative metabolism compared to oxo analogs, though this requires validation .

Q & A

Q. What methodologies address batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Adopt Process Analytical Technology (PAT) with real-time FTIR or Raman spectroscopy to monitor reaction progress. Use multivariate statistical process control (MSPC) to detect deviations early. For crystallization, apply particle engineering techniques (e.g., anti-solvent addition) to control polymorphism .

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